Home > Products > Screening Compounds P146686 > Alkyne-PEG(4)-Val-Ala-PAB
Alkyne-PEG(4)-Val-Ala-PAB -

Alkyne-PEG(4)-Val-Ala-PAB

Catalog Number: EVT-8279447
CAS Number:
Molecular Formula: C29H45N3O9
Molecular Weight: 579.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alkyne-PEG(4)-Val-Ala-PAB is a synthetic compound that integrates an alkyne functional group, a polyethylene glycol (PEG) spacer of four repeating units, and a peptide sequence composed of valine and alanine, linked to para-aminobenzyloxycarbonyl. This compound is primarily utilized in bioconjugation and drug delivery applications due to its ability to form stable linkages with other molecules through click chemistry reactions. The incorporation of PEG enhances the solubility and stability of the compound, making it suitable for various biomedical applications .

Source

Alkyne-PEG(4)-Val-Ala-PAB can be synthesized through established chemical methods and is commercially available from various suppliers specializing in chemical compounds for research purposes. Its unique structure allows it to serve as a versatile tool in scientific research, particularly in fields related to drug delivery and bioconjugation .

Classification

This compound falls under the category of bioconjugates and linkers used in drug delivery systems. It is specifically classified as an alkyne-functionalized PEG linker, which is essential for creating stable conjugates with biomolecules such as proteins and nucleic acids .

Synthesis Analysis

Methods

The synthesis of Alkyne-PEG(4)-Val-Ala-PAB typically involves several key steps:

  1. Synthesis of Alkyne-PEG(4): The alkyne group is introduced into the PEG chain via a reaction with propargyl bromide, using a base such as potassium carbonate to facilitate the reaction.
  2. Peptide Coupling: The Val-Ala peptide sequence is synthesized using solid-phase peptide synthesis techniques. Following this, the peptide is coupled to the PEG chain through carbodiimide chemistry, utilizing reagents like N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide.
  3. Attachment of PAB Group: The para-aminobenzyloxycarbonyl group is introduced by reacting it with the terminal amine of the peptide-PEG conjugate, often employing coupling reagents such as N,N’-diisopropylcarbodiimide .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of Alkyne-PEG(4)-Val-Ala-PAB.

Molecular Structure Analysis

Structure

Alkyne-PEG(4)-Val-Ala-PAB features:

  • An alkyne group that facilitates click chemistry reactions.
  • A polyethylene glycol (PEG) chain that enhances solubility.
  • A Val-Ala dipeptide that may interact with specific biological targets.
  • A PAB moiety that improves pharmacokinetics.

The molecular formula for Alkyne-PEG(4)-Val-Ala-PAB can be represented as C18H30N2O5C_{18}H_{30}N_{2}O_{5} with a molecular weight of approximately 342.44 g/mol .

Data

The compound's structural integrity can be confirmed through various analytical methods:

  • Nuclear Magnetic Resonance Spectroscopy (NMR) for structural elucidation.
  • Mass Spectrometry (MS) for molecular weight determination.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
Chemical Reactions Analysis

Reactions

Alkyne-PEG(4)-Val-Ala-PAB participates in several significant chemical reactions:

  1. Click Chemistry: The terminal alkyne group reacts with azides in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly efficient and specific, making it ideal for bioconjugation applications.
  2. Peptide Bond Formation: The Val-Ala sequence can form additional peptide bonds with other amino acids or peptides.
  3. Hydrolysis: The ester and amide bonds within the compound can undergo hydrolysis under acidic or basic conditions.

Technical Details

Common reagents used in these reactions include:

  • For click chemistry: Copper sulfate and sodium ascorbate.
  • For peptide coupling: N,N’-dicyclohexylcarbodiimide, N-hydroxysuccinimide, and N,N’-diisopropylcarbodiimide.
  • Hydrolysis can be induced using hydrochloric acid or sodium hydroxide .
Mechanism of Action

The primary mechanism of action for Alkyne-PEG(4)-Val-Ala-PAB involves its ability to form stable linkages through click chemistry. The alkyne group reacts with azides to create triazoles, allowing for efficient conjugation with various biomolecules. The PEG spacer enhances solubility and flexibility, while the Val-Ala peptide sequence enables interaction with specific biological targets, facilitating targeted drug delivery .

Physical and Chemical Properties Analysis

Physical Properties

Alkyne-PEG(4)-Val-Ala-PAB is typically a white to off-white powder with good solubility in polar solvents due to the presence of the PEG moiety.

Chemical Properties

Key chemical properties include:

  • Stability under physiological conditions.
  • Reactivity towards azides via click chemistry.
  • Ability to undergo hydrolysis under certain conditions.

These properties make it suitable for use in biological systems where stability and reactivity are crucial .

Applications

Alkyne-PEG(4)-Val-Ala-PAB has diverse applications in scientific research:

  1. Chemistry: Utilized in synthesizing complex molecules through click chemistry.
  2. Biology: Employed in bioconjugation processes to attach biomolecules like proteins and nucleic acids.
  3. Medicine: Used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
  4. Industry: Applied in developing advanced materials and surface modifications for targeted delivery systems .

This compound represents a significant advancement in linker technology, particularly for antibody-drug conjugates, improving pharmacokinetics while minimizing toxicity .

Introduction to Alkyne-PEG(4)-Val-Ala-PAB in Targeted Drug Delivery Systems

Historical Evolution of Peptide-Based Linkers in Antibody-Drug Conjugates

The development of peptide-based linkers for Antibody-Drug Conjugates has been driven by the need to balance circulatory stability with efficient intracellular drug release. Early ADCs (2000-2010) predominantly employed hydrazone or disulfide linkers, which suffered from premature cleavage in plasma due to chemical instability, leading to systemic toxicity and narrow therapeutic indices [1]. The introduction of protease-cleavable dipeptide linkers marked a significant advancement by leveraging the distinct enzymatic environment of tumor lysosomes.

The Valine-Citrulline (Val-Cit) dipeptide emerged as a first-generation standard due to its selective cleavage by cathepsin B—a cysteine protease overexpressed in malignant cells [5]. Seminal ADCs like Brentuximab Vedotin (Adcetris®) utilized Val-Cit-PABC linkers to deliver monomethyl auristatin E (MMAE) to CD30-positive lymphomas. However, clinical observations revealed critical limitations:

  • Carboxylesterase 1C (Ces1C) Sensitivity: Val-Cit linkers undergo premature hydrolysis in rodent plasma due to Ces1C, complicating preclinical toxicity studies and requiring transgenic Ces1C-knockout models for accurate assessment [5].
  • Neutrophil Elastase-Mediated Toxicity: In human trials, Val-Cit-MMAE conjugates exhibited dose-limiting neutropenia and thrombocytopenia. Mechanistic studies attributed this to cleavage by neutrophil elastase—a serine protease in circulation—releasing free MMAE into systemic circulation [5].

These challenges catalyzed the exploration of alternative dipeptides. Valine-Alanine (Val-Ala) emerged as a structurally homologous but functionally superior substrate. Unlike Val-Cit, Val-Ala demonstrates:

  • Enhanced Plasma Stability: Resistance to Ces1C-mediated hydrolysis in murine models, enabling more predictive preclinical evaluations [5].
  • Reduced Hydrophobicity: Lower logP values compared to Val-Cit, minimizing aggregation and nonspecific cellular uptake [2].
  • Maintained Lysosomal Cleavability: Efficient processing by cathepsins B, L, and S, albeit at ~50% slower kinetics than Val-Cit—a trade-off that improves circulatory payload retention [2] [5].

Table 2: Comparative Cleavage Kinetics of Dipeptide Linkers

LinkerCathepsin B Half-Life (min)Ces1C SensitivityHuman Plasma Stability
Val-Cit240HighModerate
Val-Ala480LowHigh
Phe-Lys8VariableLow

The structural refinement continued with the integration of self-immolative spacers like para-aminobenzyl alcohol (PAB). Upon dipeptide cleavage, PAB undergoes 1,6-elimination to release the payload in its unmodified, pharmacologically active form. This innovation decouples protease specificity from payload structure, enabling broader application across diverse cytotoxins [5].

Role of Alkyne-PEG(4)-Val-Ala-PAB in Modern Bioconjugation Strategies

Alkyne-PEG(4)-Val-Ala-PAB represents the convergence of three transformative innovations: bioorthogonal chemistry, PEG-based spacer engineering, and optimized protease substrates. Its molecular architecture serves distinct functional roles in ADC assembly and performance:

  • Alkyne Handle: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) "click" reactions with azide-functionalized antibodies. This bioorthogonal approach permits site-specific conjugation under physiological conditions, overcoming heterogeneity issues associated with stochastic lysine/cysteine coupling [4] [6]. For example, microbial transglutaminase (MTGase)-modified antibodies bearing azido groups can be conjugated to Alkyne-PEG(4)-Val-Ala-PAB-payload constructs with precise drug-to-antibody ratios (DAR) [6].

  • PEG~4~ Spacer: The tetraethylene glycol moiety addresses steric hindrance challenges encountered with compact linkers. Branched ADC platforms (e.g., MTGase-based DAR 6 conjugates) demonstrate that insufficient distance between the antibody backbone and protease cleavage site impedes cathepsin access. Incorporating PEG~4~ spacers increases the distance by ~20 Å, facilitating:

  • Unrestricted protease binding to the Val-Ala motif
  • Reduced aggregation propensity via enhanced hydrophilicity
  • Improved solubility of hydrophobic payloads (e.g., auristatins, camptothecins) [6]Comparative studies show PEG~4~-containing ADCs exhibit 10-fold higher cytotoxicity than non-PEGylated analogs in HER2-positive tumor models due to optimized payload release kinetics [6].

  • Val-Ala-PAB Module: This component ensures tumor-selective activation. The Val-Ala dipeptide remains stable in circulation (plasma half-life >120 hours) but undergoes rapid hydrolysis upon internalization into lysosomes. Cathepsin B cleaves at the Ala-PABC bond, triggering PAB self-immolation and payload release (e.g., MMAE, DM1, or SN-38 derivatives) [2] [5]. The selectivity arises from:

  • Acidic pH optimum of cathepsins (pH 4.5–5.5)
  • High protease concentrations in tumor lysosomes (up to 1 mM)
  • Compartmentalization of release within malignant cells [5]

Applications in Homogeneous ADC SynthesisAlkyne-PEG(4)-Val-Ala-PAB enables chemoenzymatic ADC manufacturing—a paradigm shift from heterogeneous stochastic conjugation. A representative workflow involves:

  • Enzymatic Antibody Functionalization: MTGase-mediated incorporation of azide handles at glutamine 295 residues after N-glycan removal [6].
  • Linker-Payload Conjugation: Copper-free click reaction between antibody-azide and Alkyne-PEG(4)-Val-Ala-PAB-payload (e.g., DBCO-PEG~4~-Val-Ala-PAB-MMAE) [4] [6].
  • Purification: Affinity chromatography to isolate homogeneous DAR 4 or DAR 6 species [6].

This approach yields ADCs with defined stoichiometry, enhanced pharmacokinetics, and reduced off-target toxicity compared to conventional maleimide conjugates [6].

Properties

Product Name

Alkyne-PEG(4)-Val-Ala-PAB

IUPAC Name

(2S)-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanamide

Molecular Formula

C29H45N3O9

Molecular Weight

579.7 g/mol

InChI

InChI=1S/C29H45N3O9/c1-5-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-10-26(34)32-27(22(2)3)29(36)30-23(4)28(35)31-25-8-6-24(21-33)7-9-25/h1,6-9,22-23,27,33H,10-21H2,2-4H3,(H,30,36)(H,31,35)(H,32,34)/t23-,27-/m0/s1

InChI Key

IMQVWFCLKRIYGH-HOFKKMOUSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCC#C

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCC#C

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCC#C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.